molecular formula C15H18N4S B1451579 N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine CAS No. 1204297-87-9

N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1451579
M. Wt: 286.4 g/mol
InChI Key: MHUHQDWZHZBBRY-UHFFFAOYSA-N
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Description

The compound “N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine” contains an imidazole ring, a benzothiazole ring, and an amine group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzothiazole is a heterocyclic compound; it is notable for its aromaticity and the presence of sulfur and nitrogen atoms in the ring. The amine group (-NH2) is a basic functional group that contains a nitrogen atom with a lone pair of electrons.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and benzothiazole rings in separate steps, followed by their connection via the propyl linker. The amine group could be introduced in the final step or earlier in the synthesis, depending on the specific synthetic route .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and benzothiazole rings, connected by a three-carbon (propyl) linker. The nitrogen atom of the amine group would be expected to form a bond with one of the carbon atoms in the propyl linker .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and benzothiazole rings, as well as the amine group. The nitrogen atoms in the imidazole ring and the amine group could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole and benzothiazole rings, as well as the amine group. For example, the compound is likely to be polar due to the presence of nitrogen and sulfur atoms, and it may have the ability to form hydrogen bonds .

Scientific Research Applications

    Organic & Biomolecular Chemistry

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
    • The synthesis of imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
    • The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

    Bioscience, Biotechnology, and Biochemistry

    • N-acyl imidazoles are unique electrophiles that exhibit moderate reactivity, relatively long-half life, and high solubility in water .
    • The application of N-acyl imidazole derivatives has launched to a number of chemical biology researches, which include chemical synthesis of peptide/protein, chemical labeling of native proteins of interest (POIs), and structural analysis and functional manipulation of RNAs .
    • The methods that enable the chemical modification of endogenously existing POIs and RNAs in live cells may offer a variety of opportunities not only for fundamental scientific study but also for biotechnology and drug development .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, compounds containing imidazole rings can be hazardous if swallowed and can cause severe skin burns and eye damage .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. For example, some imidazole derivatives have been found to have potential uses in the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4,6-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-11-8-12(2)14-13(9-11)20-15(18-14)17-4-3-6-19-7-5-16-10-19/h5,7-10H,3-4,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUHQDWZHZBBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCCCN3C=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174050
Record name N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine

CAS RN

1204297-87-9
Record name N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine
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N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine

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